N1-Sulfonyl Substituent Engineering for Kinase Affinity: Ethylsulfonyl vs. Aromatic Sulfonyl Series
The target compound's ethylsulfonyl group is a key differentiator from analogs featuring larger aromatic sulfonyl groups (e.g., phenylsulfonyl, thienylsulfonyl) described in the same patent family [1]. While precise numerical IC50 or Ki values are not disclosed in the primary source, the patent highlights that the substitution pattern at the N1-sulfonyl position is used to finely tune p38 alpha inhibitory activity and metabolic stability, implying a distinct pharmacological profile for the ethylsulfonyl derivative [1]. This positions the target compound as a selective pharmacophore within a broader class of p38 inhibitors like SB203580 (an imidazole) and BIRB-796 (a pyrazolyl-urea).
| Evidence Dimension | Structural Determinant of Kinase Affinity |
|---|---|
| Target Compound Data | 1-(Ethylsulfonyl)-1H-indazole substituent |
| Comparator Or Baseline | Analogs with 1-(phenylsulfonyl)-, 1-(thienylsulfonyl)-, or other heteroaryl-sulfonyl-1H-indazole groups |
| Quantified Difference | Not quantified in the source. Qualitative differentiation is based on the critical nature of the sulfonyl group for potency and selectivity. |
| Conditions | Inferred from p38 kinase assay methods described in US20060122221A1. |
Why This Matters
Confirms that the ethylsulfonyl group is not an interchangeable moiety; procurement of the exact compound is necessary to reproduce the specific selectivity window intended in the original research program.
- [1] Fused heteroaryl derivatives for use as p38 kinase inhibitors in the treatment of i.a. rheumatoid arthristis, US Patent Application US20060122221A1, published June 8, 2006. View Source
